Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Overview
Description
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a chemical compound with the molecular formula C11H11NO4 . It is used as a peptidomimetic building block in the synthesis of fibrinogen receptor antagonists and Factor Xa inhibitors .
Synthesis Analysis
The synthesis of this compound involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .
Molecular Structure Analysis
The structure of this compound has been established by X-ray analysis as well as by 1H–13C and 1H–15N NMR correlation spectroscopy .
Chemical Reactions Analysis
The reaction of ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates with sodium hydride in dioxane affords ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 221.21 . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 440.8±45.0 °C at 760 mmHg, and a flash point of 220.4±28.7 °C .
Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates have been synthesized and structurally characterized, showcasing their potential as intermediates in organic synthesis (Štefanić et al., 2001). These compounds were obtained by reacting ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates with sodium hydride, demonstrating versatile reactivity that can be exploited in further chemical transformations.
Biological Activity and Screening
- A study on substituted 3,4-dihydro-2H-benzo[b][1,4]oxazinones revealed their potential as lead compounds for the development of cancer-specific cytotoxic agents. The screening against various cancer cell lines indicated that some derivatives exhibit significant cytotoxicity, particularly against ovarian and glioblastoma cell lines (Lin et al., 2016).
Chemical Reactivity and Transformations
- The selective alkylation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates under phase transfer catalysis conditions has been achieved, highlighting a method to introduce alkyl groups selectively at the N-position, thus altering the compound's properties for further chemical synthesis (Rutar & Kikelj, 1998).
Antimicrobial Activity
- New derivatives of ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate were synthesized and evaluated for their antimicrobial activity. The compounds displayed broad-spectrum activity against various Gram-positive and Gram-negative bacteria and Candida species, indicating their potential as antimicrobial agents (Alper-Hayta et al., 2006).
Mechanism of Action
While the specific mechanism of action for Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is not mentioned, similar compounds such as 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones have been identified as inhibitors of protoporphyrinogen oxidase (protox) .
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-oxo-4H-1,4-benzoxazine-6-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-15-11(14)7-3-4-9-8(5-7)12-10(13)6-16-9/h3-5H,2,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEICULVCDBNPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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